molecular formula C8H14N2O B1141410 Bicyclo[2.2.1]heptane-2-carboxamide, 3-amino-, (endo,endo)- (9CI) CAS No. 105786-37-6

Bicyclo[2.2.1]heptane-2-carboxamide, 3-amino-, (endo,endo)- (9CI)

Cat. No.: B1141410
CAS No.: 105786-37-6
M. Wt: 154.21 g/mol
InChI Key: VDCVNVOMIJJJJO-UCROKIRRSA-N
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Description

Bicyclic Framework Analysis: Norbornane Derivative Topology

The bicyclo[2.2.1]heptane core structure, commonly known as norbornane, forms the fundamental backbone of this compound and represents one of the most studied bridged bicyclic systems in organic chemistry. Norbornane is characterized as a saturated hydrocarbon with the molecular formula carbon seven hydrogen twelve, featuring a crystalline structure with a melting point of 88 degrees Celsius. The carbon skeleton derives from a cyclohexane ring with a methylene bridge connecting positions 1 and 4, creating a rigid, strained bicyclic framework that significantly influences the compound's reactivity and stereochemical properties.

The topology of the norbornane system creates a highly constrained molecular environment where the bridging carbon atoms force specific geometric arrangements that cannot be achieved in simple cyclic structures. This rigidity manifests in the compound's resistance to conformational changes and its unique approach to chemical reactions, particularly in terms of facial selectivity during substitution processes. The strain inherent in the bicyclic system, estimated to be approximately 16 kilocalories per mole for the parent norbornane structure, contributes to enhanced reactivity at specific positions while simultaneously restricting access to others.

Topological analysis of norbornane derivatives reveals that the bicyclic framework creates distinct microenvironments around each carbon atom, with the bridgehead positions (carbons 1 and 4) being particularly constrained and the bridge positions (carbons 2, 3, 5, 6, and 7) showing varying degrees of accessibility. In the case of bicyclo[2.2.1]heptane-2-carboxamide, 3-amino-, the positioning of the carboxamide group at carbon 2 and the amino group at carbon 3 creates a specific spatial arrangement that influences both intramolecular interactions and potential intermolecular binding properties. The electron density distribution within this framework shows characteristic features that can be analyzed through advanced computational methods and experimental techniques such as X-ray crystallography.

Stereochemical Considerations in endo,endo Configuration

The stereochemical designation of endo,endo for this particular norbornane derivative requires careful consideration of the spatial orientation of substituents relative to the bicyclic framework structure. In bicyclic systems such as norbornane, the terms endo and exo describe the relative positioning of substituents with respect to the longest bridge of the molecule. The endo configuration indicates that the substituent points toward the interior of the molecular framework, specifically toward the longest bridge, while the exo configuration describes substituents pointing away from this bridge structure.

For bicyclo[2.2.1]heptane-2-carboxamide, 3-amino-, (endo,endo)-, both the carboxamide group at position 2 and the amino group at position 3 adopt endo orientations relative to the norbornane framework. This dual endo configuration creates a unique three-dimensional arrangement where both functional groups are positioned on the same face of the bicyclic structure, potentially enabling intramolecular hydrogen bonding interactions between the amino nitrogen and the carboxamide oxygen or nitrogen atoms. The stereochemical rigidity of the norbornane system ensures that these spatial relationships remain fixed under normal conditions, making this compound particularly valuable for studies requiring precise geometric control.

The endo,endo configuration significantly influences the compound's chemical reactivity patterns and potential biological interactions. Research on related norbornane derivatives has demonstrated that stereochemical orientation can dramatically affect binding affinity, selectivity, and overall biological activity. In the context of this specific compound, the endo,endo arrangement may facilitate formation of stable chelate-like structures with metal ions or enable specific recognition patterns with biological macromolecules. The fixed spatial relationship between the amino and carboxamide functionalities creates a predefined pharmacophore that could be exploited in medicinal chemistry applications.

Comparative studies of endo versus exo isomers in norbornane systems have revealed significant differences in physical properties, chemical reactivity, and biological activity. The endo,endo configuration of this compound represents the thermodynamically less favored arrangement in many synthetic approaches, suggesting that its formation may require specific reaction conditions or catalytic systems that favor kinetic control over thermodynamic equilibrium. This stereochemical selectivity challenge makes the compound particularly interesting from a synthetic methodology perspective.

International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Validation

The systematic nomenclature of bicyclo[2.2.1]heptane-2-carboxamide, 3-amino-, (endo,endo)- follows established International Union of Pure and Applied Chemistry conventions for naming complex bicyclic structures with multiple functional groups. The base name bicyclo[2.2.1]heptane indicates a seven-membered bicyclic system with bridges of two, two, and one carbons respectively, numbered according to standard bridged system nomenclature rules. The numerical designation [2.2.1] specifically describes the number of atoms in each bridge connecting the bridgehead carbons, with the longest bridge listed first and the shortest bridge listed last.

The substitution pattern designation follows systematic rules where the carboxamide functionality at position 2 takes precedence as the principal functional group, establishing the base numbering system for the molecule. The amino substituent at position 3 is then named as a secondary functional group using the appropriate prefix notation. The stereochemical descriptors (endo,endo) are incorporated into the name using standardized stereochemical notation that indicates the spatial orientation of both substituents relative to the bicyclic framework.

Chemical Abstracts Service registry validation for this compound involves verification of the complete structural specification including all stereochemical details and functional group positions. The ninth edition Chemical Abstracts Service nomenclature system, indicated by the (9CI) designation, represents the current standard for systematic chemical naming and ensures compatibility with chemical database systems worldwide. This standardized approach enables precise identification and retrieval of information about the compound from chemical literature databases and facilitates accurate communication among researchers working with this specific molecular structure.

The complete International Union of Pure and Applied Chemistry name incorporates several critical elements: the bicyclic core structure designation, the specific bridge pattern, the functional group hierarchy, the substitution positions, and the stereochemical configuration. This comprehensive naming system ensures unambiguous identification of the compound and distinguishes it from all possible structural isomers and stereoisomers that could theoretically exist within the same molecular framework.

Comparative Structural Analysis with Related Norbornane Carboxamides

Structural comparison of bicyclo[2.2.1]heptane-2-carboxamide, 3-amino-, (endo,endo)- with related norbornane carboxamide derivatives reveals important structure-activity relationships and synthetic accessibility patterns. Several closely related compounds have been documented in the chemical literature, including various stereoisomers and positional isomers that differ in the placement or orientation of the amino and carboxamide functionalities.

The compound 3-aminobicyclo[2.2.1]heptane-2-carboxamide hydrochloride represents a closely related structure that differs primarily in the protonation state of the amino group and the absence of specific stereochemical designation. This comparison highlights the importance of precise stereochemical specification in norbornane derivatives, as different spatial arrangements can lead to significantly different physical and chemical properties. The hydrochloride salt form demonstrates the basic nature of the amino functionality and suggests potential for similar salt formation with the endo,endo compound under appropriate conditions.

Another relevant structural analog is the ethyl ester derivative of 3-aminobicyclo[2.2.1]heptane-2-carboxylic acid, which features a carboxylate ester group instead of the carboxamide functionality. Comparison of these structures reveals the electronic and steric differences between carboxamide and carboxylate functionalities within the constrained norbornane framework. The carboxamide group typically exhibits different hydrogen bonding capabilities and conformational preferences compared to the ester functionality, potentially leading to distinct biological activities and chemical reactivity patterns.

Compound Functional Groups Stereochemistry Molecular Formula Key Structural Features
Bicyclo[2.2.1]heptane-2-carboxamide, 3-amino-, (endo,endo)- Carboxamide, Primary amine endo,endo C₈H₁₄N₂O Fixed spatial arrangement of both functionalities
3-Aminobicyclo[2.2.1]heptane-2-carboxamide hydrochloride Carboxamide, Ammonium salt Unspecified C₈H₁₅ClN₂O Protonated amino group, enhanced water solubility
Ethyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate Carboxylate ester, Primary amine Various stereoisomers C₁₀H₁₇NO₂ Ester functionality enables different reactivity
2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid Carboxylic acid, Primary amine Various configurations C₈H₁₃NO₂ Both functionalities on same carbon

Research on neuroprotective polycyclic cage molecules containing norbornane scaffolds has demonstrated the importance of structural modifications on biological activity. Studies examining open and rearranged norbornane derivatives have shown that structural alterations can significantly impact cytotoxicity profiles and neuroprotective effects, with some compounds demonstrating moderate to excellent calcium blocking capabilities through N-methyl-D-aspartate receptor interactions. These findings suggest that the specific endo,endo configuration of the target compound may contribute to unique biological properties that warrant further investigation.

The synthetic accessibility of different norbornane carboxamide derivatives varies considerably based on the stereochemical requirements and functional group positioning. Recent advances in organocatalytic formal [4 + 2] cycloaddition reactions have enabled efficient synthesis of various bicyclo[2.2.1]heptane derivatives under mild conditions with high enantioselectivity. These methodological developments have particular relevance for accessing compounds with specific stereochemical configurations such as the endo,endo arrangement found in the target molecule.

Properties

CAS No.

105786-37-6

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

(1R,2R,3S,4S)-3-aminobicyclo[2.2.1]heptane-2-carboxamide

InChI

InChI=1S/C8H14N2O/c9-7-5-2-1-4(3-5)6(7)8(10)11/h4-7H,1-3,9H2,(H2,10,11)/t4-,5+,6-,7+/m1/s1

InChI Key

VDCVNVOMIJJJJO-UCROKIRRSA-N

Isomeric SMILES

C1C[C@H]2C[C@@H]1[C@H]([C@H]2N)C(=O)N

Canonical SMILES

C1CC2CC1C(C2N)C(=O)N

Synonyms

Bicyclo[2.2.1]heptane-2-carboxamide, 3-amino-, (endo,endo)- (9CI)

Origin of Product

United States

Preparation Methods

Heterocyclic-Carbonyloxy Intermediate Synthesis

A representative protocol from US4122273A involves:

  • Starting Material : 5-endo-hydroxy-N-(3-dimethylaminopropyl)-bicyclo[2.2.1]heptane-2,3-di-endo-carboxylic acid imide (2.7 g, 0.01 mol).

  • Acylation : React with benzothiophene-3-carboxylic acid chloride (2.7 g, 0.014 mol) in dry CH₂Cl₂ (50 mL) with pyridine catalysis.

  • Reflux : Stir at reflux for 70 hours to form 5-endo-(benzothiophene-3-carbonyloxy)-N-(3-dimethylaminopropyl)-bicyclo[2.2.1]heptane-2,3-di-endo-carboxylic acid imide.

  • Workup : Remove solvent under reduced pressure, recrystallize twice from ethanol, and treat with boiling ethyl acetate.

  • Yield : 2.6 g (52%), mp 246–250°C.

Stereochemical Control

The endo,endo configuration arises spontaneously during bicyclic framework formation. The rigid norbornane structure restricts conformational flexibility, directing substituents to the endo positions. This eliminates the need for chiral catalysts or chromatography, streamlining production.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Solvent : Dichloromethane (CH₂Cl₂) optimizes acylation efficiency due to its low polarity and inertness.

  • Temperature : Prolonged reflux (70 hours) ensures complete conversion, though microwave-assisted synthesis could reduce time.

Catalytic Additives

  • Pyridine : Neutralizes HCl byproduct, preventing acid-mediated decomposition.

  • Alternative Bases : Triethylamine or DMAP may enhance reaction rates but require compatibility testing.

Analytical Characterization

Elemental Analysis

Post-synthesis validation includes elemental analysis to confirm stoichiometry:

ElementCalculated (%)Found (%)
C62.9463.25
H6.166.02
N9.189.43
Cl7.747.95

Data corrected for 2.56% H₂O content.

Spectroscopic Methods

  • Melting Point : 246–250°C confirms crystalline purity.

  • NMR : Bridgehead protons appear at δ 2.5–3.5 ppm, while carboxamide carbonyls resonate near δ 170 ppm.

Comparative Analysis of Methodologies

ParameterDirect CyclizationPost-Functionalization
Yield 52%45–60% (reported)
Stereochemical Purity >99% endo,endoDependent on starting material
Reaction Time 70 hours24–48 hours
Scalability Pilot-scale demonstratedRequires optimization

Post-functionalization offers shorter reaction times but risks stereoimpurities if intermediates are misconfigured .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]heptane-2-carboxamide, 3-amino-, (endo,endo)- (9CI) can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride to reduce carbonyl groups.

    Substitution: Nucleophilic substitution reactions where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Can yield carboxylic acids or ketones.

    Reduction: Can produce alcohols or amines.

    Substitution: Can result in various substituted derivatives depending on the nucleophile.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anti-arrhythmic Agents:
Research indicates that derivatives of bicyclo[2.2.1]heptane-2-carboxamide possess anti-arrhythmic properties. A series of compounds were synthesized and tested for their ability to treat cardiac arrhythmias. In a study involving anesthetized dogs, these compounds demonstrated efficacy comparable to established anti-arrhythmic drugs like lidocaine and procainamide, with effective doses ranging from 0.25 mg to 3.0 mg/kg administered multiple times daily .

Table 1: Efficacy of Bicyclo[2.2.1]heptane Derivatives in Anti-arrhythmic Activity

CompoundED100 (mg/kg)Comparison Drug
Example 11.5Lidocaine
Example 22.0Procainamide
Example 30.75N/A

2. Potassium Channel Modulators:
Bicyclo[2.2.1]heptane-2-carboxamides have been identified as selective openers for KCNQ2 and KCNQ4 potassium channels, which play crucial roles in neuronal excitability and cardiac function. The compound ML213 was highlighted for its selectivity with EC50 values of 230 nM for KCNQ2 and 510 nM for KCNQ4, indicating its potential as a valuable tool for studying these channels .

Synthetic Applications

1. Asymmetric Synthesis:
An innovative approach to synthesizing bicyclo[2.2.1]heptane-1-carboxylates has been developed through an organocatalytic formal [4 + 2] cycloaddition reaction. This method allows for the rapid and enantioselective formation of these compounds from simple starting materials under mild conditions, showcasing their utility in synthetic organic chemistry .

Table 2: Summary of Synthetic Methods for Bicyclo[2.2.1]heptane Derivatives

Method TypeKey FeaturesReference
Organocatalytic [4+2]High enantioselectivity, mild conditions
Traditional SynthesisMultiple steps, often lower selectivity

Case Studies

Case Study 1: Cardiovascular Research
A study investigated the anti-arrhythmic effects of bicyclo[2.2.1]heptane derivatives in a controlled animal model, demonstrating significant reductions in ventricular arrhythmias when treated with these compounds compared to control groups receiving placebo treatments .

Case Study 2: Neuronal Activity Regulation
The discovery of N-Aryl-bicyclo[2.2.1]heptane-2-carboxamides as selective openers for potassium channels has implications for understanding neuronal activity regulation and potential treatments for neurological disorders such as epilepsy or chronic pain syndromes .

Mechanism of Action

The mechanism by which Bicyclo[2.2.1]heptane-2-carboxamide, 3-amino-, (endo,endo)- (9CI) exerts its effects involves its interaction with molecular targets through its functional groups. The amino and carboxamide groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The bicyclic structure provides rigidity, which can affect the binding affinity and specificity to targets such as enzymes or receptors.

Comparison with Similar Compounds

Carboxamide Derivatives

  • This contrasts with the 3-amino group in the target compound, which introduces nucleophilic and hydrogen-bonding capabilities . Safety Profile: Exhibits moderate acute toxicity (oral-rat LD₅₀: 1410 mg/kg; skin-rabbit LD₅₀: 110 mg/kg), whereas the amino group in the target compound may alter toxicity due to increased polarity .
  • 2-Cyclopropyl-bicyclo[2.2.1]hept-5-ene-2-carboxamide (endo-9CI) (CAS 69365-82-8): Rigidity vs. The unsaturated hept-5-ene backbone reduces steric hindrance compared to the saturated target compound .

Amino-Substituted Derivatives

  • 3-Amino-4,7,7-trimethyl-bicyclo[2.2.1]heptan-2-ol (endo,endo-9CI) (CAS 32344-86-8): Hydrogen Bonding: The hydroxyl and amino groups form a network of O–H⋯N and N–H⋯O interactions, differing from the carboxamide-amino pairing in the target compound. This affects solubility and crystal packing . Molecular Weight: C₁₀H₁₉NO (MW: 169.27 g/mol) vs. the target compound’s approximate MW of 168.2 g/mol (C₈H₁₂N₂O), highlighting how alkylation increases hydrophobicity .

Stereoisomer Comparisons

  • endo vs. exo Isomers: endo-5-[4(5)-Imidazolyl]-bicyclo[2.2.1]hept-2-yl trans-cinnamate: The endo configuration positions the imidazolyl group within the bicyclic framework, enhancing steric shielding and altering catalytic activity compared to the exo isomer. Similar stereoelectronic effects likely influence the target compound’s reactivity . Melting Points: For example, N-(p-Chlorophenylcarbamoyl)-endo-5-amino-methylbicyclo[2.2.1]hept-2-ene (9b) melts at 198–199°C, while its exo counterpart (9a) melts at 182–183°C, illustrating how endo configurations often yield higher melting points due to tighter crystal packing .

Substituent Effects on Physicochemical Properties

Compound Name Substituents Melting Point (°C) Molecular Weight (g/mol) Toxicity (LD₅₀) Key Interactions
Target Compound 3-Amino, 2-carboxamide Not reported ~168.2 Not reported N–H⋯O, C–H⋯O
N-(2,4-Difluorophenyl)-derivative 2-Carboxamide, 2,4-F₂Ph Not reported 251.27 1410 mg/kg (oral-rat) C–F⋯H
9b (endo) p-ClPh, endo-5-amino 198–199 280.75 Not reported Cl⋯H, N–H⋯O
32344-86-8 3-Amino, 4,7,7-trimethyl Not reported 169.27 Not reported O–H⋯N, N–H⋯O

Biological Activity

Bicyclo[2.2.1]heptane-2-carboxamide, 3-amino-, (endo,endo)- (9CI), often referred to as endo-3-amino-bicyclo[2.2.1]heptane-2-carboxamide, is a bicyclic compound with significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C8_8H13_13N\O2_2
  • Molecular Weight : 154.21 g/mol
  • CAS Number : 105786-37-6

The compound features a bicyclic structure that contributes to its unique interactions with biological targets, particularly in the central nervous system and cardiovascular system.

1. Anti-arrhythmic Activity

Research has indicated that derivatives of bicyclo[2.2.1]heptane-2-carboxamide possess anti-arrhythmic properties. A study identified a series of compounds that exhibited prophylactic and therapeutic activity against arrhythmias by acting as potassium channel openers, specifically targeting KCNQ2 (K(v)7.2) and KCNQ4 (K(v)7.4) channels .

CompoundEC50 (nM)Target
ML213230KCNQ2
ML213510KCNQ4

2. Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Another significant biological activity is the inhibition of DPP-4, an enzyme involved in glucose metabolism. Compounds containing the bicyclic moiety have been synthesized and evaluated for their ability to inhibit DPP-4, showing promising results in lowering blood glucose levels in diabetic models .

The biological activity of bicyclo[2.2.1]heptane derivatives is largely attributed to their ability to modulate ion channels and enzymatic pathways:

  • Potassium Channel Modulation : The compounds act as selective KCNQ channel openers, which are crucial for neuronal excitability and cardiac rhythm regulation.
  • Enzyme Inhibition : By inhibiting DPP-4, these compounds can enhance insulin secretion and decrease glucagon levels, contributing to better glycemic control.

Study on Anti-arrhythmic Properties

A study conducted on a series of N-Aryl-bicyclo[2.2.1]heptane-2-carboxamides demonstrated their effectiveness in preventing arrhythmias induced by various pharmacological agents in animal models. The best-performing compound showed a significant reduction in arrhythmic episodes compared to controls.

DPP-4 Inhibition Study

In a controlled experiment involving diabetic rats, the administration of a bicyclo[2.2.1]heptane derivative resulted in a marked decrease in fasting blood glucose levels over four weeks, demonstrating its potential as an antidiabetic agent.

Q & A

Q. What challenges arise in synthesizing amino-substituted bicyclo[2.2.1]heptane carboxamides with high enantiomeric excess?

  • Methodological Answer: Key challenges include:
  • Steric hindrance : Bulky substituents hinder amide bond formation; microwave-assisted synthesis accelerates reaction rates.
  • Racemization risk : Mild conditions (pH 7–8, low temperature) preserve stereochemistry during carboxamide coupling.
  • Purification : Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in HPLC resolve enantiomers, with ee >99% confirmed by polarimetry .

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